molecular formula C13H23N5O2 B13569334 Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate

Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate

Cat. No.: B13569334
M. Wt: 281.35 g/mol
InChI Key: HSXLKFUMMLKRPP-NSHDSACASA-N
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Description

Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: This step often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Attachment of the Tert-butyl Ester Group: This can be done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate can be explored for its potential as a drug candidate. Its structure suggests it could be a useful scaffold for designing inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its triazole and pyrrolidine moieties. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the triazole moiety.

    Tert-butyl (2S)-2-aminomethylpyrrolidine-1-carboxylate: Similar but without the triazole ring.

    Tert-butyl (2S)-2-([4-(hydroxymethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

The presence of both the triazole and pyrrolidine rings in Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate makes it unique. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17/h8,11H,4-7,9,14H2,1-3H3/t11-/m0/s1

InChI Key

HSXLKFUMMLKRPP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN

Origin of Product

United States

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